molecular formula C22H24N4O6S2 B2519289 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922616-89-5

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2519289
CAS No.: 922616-89-5
M. Wt: 504.58
InChI Key: JINCMQJSQKQKKQ-UHFFFAOYSA-N
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Description

This compound (CAS: 898351-37-6) is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 3-(methylsulfonyl)phenyl group and a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide moiety. Its molecular formula is C₂₁H₂₂N₄O₆S₂, with a molecular weight of 490.6 g/mol . The 1,3,4-oxadiazole core is a common pharmacophore in drug discovery due to its metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S2/c1-15-10-12-26(13-11-15)34(30,31)18-8-6-16(7-9-18)20(27)23-22-25-24-21(32-22)17-4-3-5-19(14-17)33(2,28)29/h3-9,14-15H,10-13H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINCMQJSQKQKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C19_{19}H24_{24}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : 432.55 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of related oxadiazole compounds on several cancer cell lines. The results are summarized in Table 1 below:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
AMCF-7 (Breast)15.63Induction of apoptosis via p53 pathway
BA549 (Lung)12.45Inhibition of cell proliferation
CU-937 (Leukemia)10.20Caspase activation leading to apoptosis

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to increase p53 expression levels and activate caspase pathways, leading to programmed cell death in cancer cells .
  • Inhibition of Angiogenesis : Some derivatives inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, preventing cancer cell division.

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of oxadiazole derivatives in reducing tumor sizes when administered at specific dosages. For example, a study reported a significant reduction in tumor volume in mice treated with a related oxadiazole compound compared to control groups .

Safety Profile

Toxicological assessments indicate that while these compounds exhibit potent antitumor activity, they also require careful evaluation for potential side effects. Preclinical studies suggest a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Scientific Research Applications

Pharmacological Properties

1.1 Antimicrobial Activity
Research indicates that compounds with oxadiazole and piperidine moieties exhibit significant antibacterial properties. For instance, studies have demonstrated that related compounds show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of sulfonyl groups enhances the antimicrobial efficacy by improving solubility and bioavailability.

1.2 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. In vitro studies suggest that derivatives bearing similar structural motifs can effectively inhibit these enzymes, which are crucial in treating conditions like Alzheimer's disease and certain infections . The IC50 values reported for some derivatives indicate promising potency, making them candidates for further development.

Therapeutic Applications

3.1 Anticancer Activity
Compounds containing oxadiazole rings have been explored for their anticancer properties. The structural characteristics of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide may contribute to its ability to induce apoptosis in cancer cells . Further studies are necessary to establish specific cancer types that may respond favorably to treatment with this compound.

3.2 Neurological Disorders
Given its enzyme inhibition profile, there is potential for this compound in treating neurological disorders characterized by cholinergic dysfunction. Its ability to cross the blood-brain barrier could enhance its therapeutic applicability in conditions like Alzheimer’s disease .

Summary of Case Studies

Study ReferenceCompound TestedActivityFindings
Various oxadiazole derivativesAntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Piperidine derivativesEnzyme inhibitionStrong inhibitory activity against acetylcholinesterase and urease
Oxadiazole-containing compoundsAnticancerPotential induction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound is part of a broader class of sulfonamide-linked 1,3,4-oxadiazole derivatives. Below is a comparison with three analogs:

Compound CAS Number Molecular Formula Substituents on Oxadiazole Key Structural Features
4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (Target) 898351-37-6 C₂₁H₂₂N₄O₆S₂ 3-(Methylsulfonyl)phenyl Dual sulfonyl groups; methylpiperidine enhances lipophilicity.
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide 533872-28-5 C₁₉H₁₈ClN₅O₄S₂ 5-Chlorothiophen-2-yl Chlorothiophene introduces halogenated aromaticity; lacks methylsulfonyl on phenyl.
N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide 891122-01-3 C₂₃H₂₆N₄O₄S 2,5-Dimethylphenyl Methyl groups on phenyl enhance hydrophobicity; simpler sulfonyl configuration.
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide N/A C₂₅H₂₆N₄O₃S₂ Benzylsulfanyl Benzylsulfanyl group replaces sulfonyl; chiral center influences stereospecific activity.

Bioactivity and Structure-Activity Relationships (SAR)

  • Target Compound : The 3-(methylsulfonyl)phenyl group may enhance binding to kinases or proteases due to its electron-withdrawing nature, while the methylpiperidine sulfonyl moiety improves membrane permeability .
  • Dimethylphenyl Analog (CAS 891122-01-3) : Hydrophobic methyl groups could enhance CNS penetration but reduce solubility, limiting its utility in aqueous environments .
  • Benzylsulfanyl Derivative : The benzylsulfanyl group introduces steric bulk, which might interfere with target binding but improve resistance to oxidative degradation .

Bioactivity Clustering : highlights that compounds with similar substituents (e.g., sulfonyl groups) cluster in bioactivity profiles, suggesting shared targets like carbonic anhydrases or tyrosine kinases .

Physicochemical Properties

Property Target Compound Chlorothiophene Analog Dimethylphenyl Analog
Molecular Weight 490.6 468.4 454.5
LogP (Predicted) ~2.1 ~3.2 ~3.5
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 8 6 5

Note: The target compound’s higher hydrogen bond acceptors (due to dual sulfonyl groups) may reduce blood-brain barrier penetration but improve solubility in polar solvents .

Q & A

Q. What are the key synthetic pathways for preparing 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with agents like H2SO4 or CS2 (Scheme 1, ).
  • Step 2 : Sulfonylation of the piperidine moiety using 4-methylpiperidine and sulfonyl chlorides in solvents like dichloromethane (DMF) with K2CO3 as a base ().
  • Step 3 : Coupling reactions to attach the benzamide group, monitored by thin-layer chromatography (TLC) for completion ().
    Key reagents : 4-methylpiperidine, benzenesulfonyl chloride, and coupling agents like EDCI.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks (e.g., oxadiazole C=O at ~165 ppm, sulfonamide S=O at ~110 ppm) ().
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., expected [M+H]<sup>+</sup> for C23H25N4O6S2 ≈ 533.5 g/mol) ().
  • IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretch at ~1350 cm<sup>-1</sup>) ().

Q. What preliminary biological activities are associated with this compound?

Similar 1,3,4-oxadiazole derivatives exhibit:

  • Antimicrobial activity : MIC values against S. aureus (2–8 µg/mL) via membrane disruption ().
  • Enzyme inhibition : HDAC inhibition (IC50 < 1 µM) linked to anticancer activity ().
    Note : Direct studies on this compound are limited; activity should be validated via enzyme assays (e.g., acetylcholinesterase inhibition) and cell viability tests (MTT assay) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature Control : Reflux at 80–100°C for oxadiazole cyclization minimizes side products ().
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency ().
  • Catalysts : Use LiH or Na2CO3 to accelerate coupling reactions ().
    Example : A 15% yield increase was achieved by replacing EtOH with DMF in sulfonamide coupling ().

Q. How do structural modifications influence biological activity?

  • Oxadiazole Substitutions : Electron-withdrawing groups (e.g., –SO2CH3) enhance HDAC inhibition by increasing electrophilicity ().
  • Piperidine Methylation : 4-Methylpiperidine improves solubility (logP reduction by ~0.5) and CNS penetration ().
    SAR Table :
ModificationBiological ImpactReference
–SO2CH3 on oxadiazole↑ HDAC inhibition (IC50 0.8 µM)
4-Methylpiperidine↑ Blood-brain barrier permeability

Q. How to resolve contradictions in reported biological data?

  • Comparative Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) ().
  • Structural Confirmation : Ensure compound purity (>95% by HPLC) to rule out impurities affecting activity ().
    Case Study : Discrepancies in MIC values for oxadiazole derivatives were traced to variations in bacterial strains and culture media .

Methodological Guidance

Q. What strategies are recommended for analyzing enzyme inhibition mechanisms?

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) ().
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding interactions with targets like HDAC8 (PDB ID: 1T69) ().

Q. How to design experiments for assessing pharmacokinetic properties?

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification ().
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS ().

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